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Compound of Interest

Compound Name: CH-38083

Cat. No.: B1668558 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing CH-38083, a potent and selective

α2-adrenoceptor antagonist, in brain slice electrophysiology experiments. The following

protocols and information are intended to assist researchers in investigating the effects of this

compound on neuronal activity, synaptic transmission, and plasticity.

Introduction to CH-38083
CH-38083 is a berbane derivative that acts as a competitive antagonist at α2-adrenoceptors.[1]

It exhibits high selectivity for α2-adrenoceptors over α1-adrenoceptors, as well as a lack of

affinity for histamine and muscarinic receptors.[1] This selectivity makes it a valuable

pharmacological tool for isolating the role of α2-adrenoceptor signaling in various neuronal

circuits. In brain slice preparations, CH-38083 can be used to block the effects of endogenous

norepinephrine or exogenously applied α2-adrenoceptor agonists, thereby enabling the study

of the modulatory role of these receptors on neuronal excitability and synaptic function.

Key Applications in Brain Slice Electrophysiology
Investigating the role of α2-adrenoceptors in synaptic transmission: By blocking α2-

adrenoceptors, researchers can determine their influence on neurotransmitter release,

particularly norepinephrine.
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Studying neuronal excitability: CH-38083 can be used to understand how α2-adrenoceptor

blockade alters intrinsic neuronal properties such as resting membrane potential, input

resistance, and action potential firing.

Elucidating mechanisms of synaptic plasticity: The compound can be applied to investigate

the involvement of α2-adrenoceptors in long-term potentiation (LTP) and long-term

depression (LTD).[2]

Pharmacological profiling of novel compounds: CH-38083 can serve as a reference

compound in screens for new drugs targeting the noradrenergic system.

Data Presentation
Quantitative data from experiments using CH-38083 should be organized for clear comparison.

Below are example tables for presenting typical results.

Table 1: Effect of CH-38083 on Basal Synaptic Transmission

Experimental
Condition

Fiber Volley
Amplitude (mV)

fEPSP Slope
(mV/ms)

Population Spike
Amplitude (mV)

Baseline (aCSF) 1.2 ± 0.1 0.8 ± 0.05 2.5 ± 0.2

CH-38083 (1 µM) 1.1 ± 0.1 1.2 ± 0.07 3.5 ± 0.3

Washout (aCSF) 1.2 ± 0.1 0.9 ± 0.06 2.7 ± 0.2

*p < 0.05 compared to baseline. Data are presented as mean ± SEM.

Table 2: Pharmacological Characteristics of CH-38083
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Parameter Value Reference

Receptor Target α2-adrenoceptor [1]

Action Competitive Antagonist [1]

pA2 (rat vas deferens) 8.17 ± 0.06 [1]

α1/α2 Selectivity Ratio 1659 [1]

Recommended Working

Concentration
0.1 - 10 µM

Inferred from typical antagonist

concentrations

Experimental Protocols
The following are detailed protocols for preparing acute brain slices and performing

electrophysiological recordings to study the effects of CH-38083.

Acute Brain Slice Preparation
This protocol describes the preparation of viable brain slices for electrophysiological

recordings.[3]

Solutions:

Slicing Solution (Protective/Cutting aCSF): To be made fresh and kept ice-cold and

continuously bubbled with 95% O2 / 5% CO2 (carbogen). The composition can vary, with

sucrose or NMDG-based solutions often used to improve neuronal health.[4] A common

recipe is (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2,

10 D-glucose.

Artificial Cerebrospinal Fluid (aCSF): To be continuously bubbled with carbogen. A standard

recipe is (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 10 D-

glucose.

Procedure:

Anesthetize the animal (e.g., mouse or rat) deeply with an approved anesthetic.
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Perfuse the animal transcardially with ice-cold, carbogenated slicing solution.

Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold,

carbogenated slicing solution.[5]

Trim the brain to isolate the region of interest (e.g., hippocampus, cortex).

Mount the brain block onto the specimen disc of a vibratome using cyanoacrylate glue.[5]

Submerge the mounted brain in the vibratome chamber filled with ice-cold, carbogenated

slicing solution.

Cut slices at the desired thickness (typically 300-400 µm).[6]

Transfer the slices to a holding chamber containing aCSF at 32-35°C and allow them to

recover for at least 30 minutes.[3]

After the initial recovery, maintain the slices at room temperature in carbogenated aCSF until

they are used for recording.[6]

Electrophysiological Recording
This protocol outlines the general procedure for whole-cell patch-clamp or field potential

recordings.

Equipment:

Upright microscope with DIC optics

Micromanipulators

Amplifier (e.g., Axopatch, MultiClamp)

Data acquisition system (e.g., Digidata, pCLAMP software)

Perfusion system

Recording chamber
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Procedure:

Transfer a single brain slice to the recording chamber on the microscope stage.

Continuously perfuse the slice with carbogenated aCSF at a flow rate of 2-3 ml/min.[5]

For Field Recordings (fEPSPs):

Place a stimulating electrode (e.g., concentric bipolar electrode) in the desired afferent

pathway.

Place a recording electrode (a glass micropipette filled with aCSF) in the dendritic or

somatic layer where a response is expected.

Deliver baseline stimuli and record stable baseline responses for at least 20 minutes.

Apply CH-38083 by switching the perfusion to an aCSF solution containing the desired

concentration of the compound.

Record the effects of CH-38083 on the evoked responses.

Perform a washout by perfusing with regular aCSF to observe recovery.

For Whole-Cell Patch-Clamp Recordings:

Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an appropriate internal

solution.

Under visual guidance, approach a neuron in the slice with the recording pipette.

Apply gentle positive pressure to the pipette as it is lowered into the tissue.[6]

Once the pipette tip is close to the cell membrane, release the positive pressure and apply

gentle negative pressure to form a gigaohm seal.[6]

Rupture the membrane to achieve the whole-cell configuration.
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Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing,

evoked postsynaptic currents).

Apply CH-38083 via the perfusion system and record changes in the measured

parameters.

Perform a washout to observe reversibility.

Visualizations
The following diagrams illustrate key pathways and workflows relevant to the use of CH-38083
in brain slice electrophysiology.
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Caption: Signaling pathway of presynaptic α2-adrenoceptor and the action of CH-38083.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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